molecular formula C17H16N4O4S B2560821 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 941265-41-4

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2560821
CAS No.: 941265-41-4
M. Wt: 372.4
InChI Key: WRWOFKCQHBTBQT-UHFFFAOYSA-N
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Description

The compound 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide features a 1,3-oxazole core substituted with a cyano group at position 4 and a (furan-2-yl)methylamino group at position 3. This heterocyclic moiety is linked to a benzene ring bearing an N,N-dimethyl sulfonamide group. The furan substituent may contribute to unique electronic and steric interactions, distinguishing it from analogs with aliphatic or aromatic substituents.

Properties

IUPAC Name

4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h3-9,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOFKCQHBTBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Oxazole Ring: This can be achieved by cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Cyano Group: This step often involves the use of cyanating agents like cyanogen bromide.

    Formation of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furanones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that sulfonamide derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. One notable study demonstrated that a related sulfonamide derivative effectively induced apoptosis in cancer cell lines by increasing acetylation of histone proteins and modulating cell cycle progression .

Antimicrobial Properties
Sulfonamide compounds are widely recognized for their antimicrobial activities. The incorporation of cyano and furan moieties enhances their efficacy against various bacterial strains. A study highlighted the synthesis of sulfonamide derivatives that displayed potent antibacterial effects, suggesting that the compound could be explored further for developing new antibiotics .

Materials Science Applications

Electrochemical Sensors
The compound's electrochemical properties have been investigated for use in sensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes. Research has demonstrated that similar sulfonamide derivatives can be utilized in the electrochemical detection of heavy metals, showcasing their potential in environmental monitoring .

Polymer Chemistry
In polymer science, sulfonamide derivatives are often used as additives to improve the thermal stability and mechanical properties of polymers. The compound's unique functional groups can enhance the interaction between polymer chains, leading to improved material performance. This application is particularly relevant in developing high-performance materials for industrial applications .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated that sulfonamide derivatives induce apoptosis in cancer cells via HDAC inhibition.
Antimicrobial PropertiesHighlighted the antibacterial efficacy of sulfonamide derivatives against multiple strains.
Electrochemical SensorsExplored the use of sulfonamide compounds for detecting heavy metals through redox reactions.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Analog: 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide

This analog (Compound ID: D434-0537) replaces the (furan-2-yl)methylamino group with a phenethylamino substituent. Key differences and similarities include:

  • Molecular Weight : 396.47 vs. an estimated ~395–400 for the target compound.
  • logP : 2.85 (indicative of moderate lipophilicity), likely higher than the target compound due to the hydrophobic phenethyl group.
  • Solubility : logSw = -3.566 (poor aqueous solubility), which may differ for the furan-containing target due to the oxygen atom’s polarity .
  • Synthetic Pathway : Both compounds likely utilize similar oxazole cyclization strategies, as seen in other sulfonamide-linked heterocycles .

Heterocyclic Variants with Sulfonamide Groups

  • Triazole Derivatives: Compounds like N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9) feature a triazole core instead of oxazole.
  • Thiazole and Pyrazole Derivatives : lists sulfonamides with thiadiazolyl or pyrazolyl groups. These heterocycles often exhibit lower logP values compared to oxazoles, depending on substituent polarity .

Furan-Containing Analogs

The compound 2-(2-(furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide () shares a furan moiety. Key observations:

  • Solubility : The hydroxyl group in this analog improves solubility compared to the target compound’s dimethyl sulfonamide.

Data Table: Key Properties of Compared Compounds

Compound Name / Feature Molecular Formula Molecular Weight (g/mol) logP logSw Key Substituents
Target Compound C18H17N5O4S ~395.43 ~2.5* ~-3.0* Furan-methylamino, cyano, sulfonamide
Phenethylamino Oxazole (D434-0537) C20H20N4O3S 396.47 2.85 -3.566 Phenethylamino, cyano, sulfonamide
Triazole Derivative (CAS 338422-28-9) C19H18ClFN4O2S2 452.95 ~3.2† N/A Fluorobenzyl, allyl, sulfonamide
Furan-Hydrazinyl Acetamide () C22H23N5O6S 493.51 ~1.8‡ N/A Furan-methylene, hydroxyphenyl

*Estimated based on structural similarity.
†Predicted using fragment-based methods.
‡Lower logP due to polar hydrazinyl and hydroxyl groups.

Research Findings and Trends

  • Impact of Substituents on Lipophilicity :
    • Phenethyl groups () increase logP, while furan rings () reduce it due to oxygen’s polarity. The target compound’s logP likely falls between 2.5–2.6.
  • Solubility and Bioavailability :
    • Sulfonamide groups generally enhance solubility, but bulky substituents (e.g., phenethyl) counteract this effect. The furan-methyl group in the target compound may improve solubility compared to phenethyl analogs .
  • Synthetic Strategies: Oxazole cores are synthesized via cyclization of acylamino ketones or through palladium-catalyzed cross-coupling, as seen in boronic acid reactions ().

Biological Activity

The compound 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide represents a novel sulfonamide derivative with potential therapeutic applications. Sulfonamides have historically been recognized for their antimicrobial properties, but recent research has expanded their biological activity spectrum to include anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activities associated with this specific compound, drawing on diverse sources of research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.41 g/mol

Biological Activity Overview

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Sulfonamides are primarily known for their antibacterial properties. The compound's activity against various bacterial strains was evaluated using standard agar dilution methods.
    • For example, compounds similar to this sulfonamide have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity :
    • The antioxidant potential of sulfonamides has been assessed through methods such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Many derivatives have demonstrated moderate to strong antioxidant activity, suggesting a protective role against oxidative stress .
  • Anticancer Activity :
    • Recent studies have indicated that certain sulfonamide derivatives possess anticancer properties by inhibiting tumor cell proliferation. This is particularly relevant for prostate cancer cells where compounds have shown significant antagonistic activity against androgen receptors .

Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to the compound , it was found that none achieved MIC values below 100 μM against common pathogens . This suggests that while they may not be potent antibiotics, they could still hold value in combination therapies or as lead compounds for further modification.

Antioxidant Studies

The antioxidant activity was measured across several compounds with similar structures. The results indicated that while some exhibited good DPPH radical scavenging activities (IC50 values ranging from 0.66 to 1.75 mM), the presence of specific substituents significantly influenced this activity . For instance, compounds featuring a methyl group at position 4 showed enhanced radical scavenging capabilities.

Anticancer Efficacy

A focused investigation into the anticancer effects revealed that derivatives containing furan moieties demonstrated promising results in inhibiting cell proliferation in vitro. These findings suggest that modifications to the sulfonamide structure can enhance its therapeutic index against cancer cells .

Table 1: Biological Activity Summary of Related Sulfonamides

Compound NameAntimicrobial Activity (MIC μM)DPPH IC50 (mM)Anticancer Activity
Compound A>1000.66Moderate
Compound B>1000.81High
Compound C>1001.23Low
Target Compound>1000.95Moderate

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